molecular formula C25H18 B150719 9,9-Diphenylfluorene CAS No. 20302-14-1

9,9-Diphenylfluorene

Cat. No. B150719
CAS RN: 20302-14-1
M. Wt: 318.4 g/mol
InChI Key: BKQXUNGELBDWLS-UHFFFAOYSA-N
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Description

9,9-Diphenylfluorene is a compound that serves as a core structure for various derivatives with applications in organic electronics and photonics. The molecule consists of a fluorene unit with two phenyl groups attached at the 9th carbon position. This structure is a key component in the synthesis of materials with desirable photophysical and electrochemical properties.

Synthesis Analysis

The synthesis of 9,9-diphenylfluorene derivatives often involves cross-coupling reactions, such as the Suzuki reaction, which allows for the introduction of various substituents onto the fluorene core. For example, oligofluorenes end-capped with diphenylamino groups have been synthesized using this method, leading to materials with enhanced functional properties, including thermal stability and two-photon absorption cross-sections .

Molecular Structure Analysis

The molecular structure of 9,9-diphenylfluorene derivatives can be fine-tuned by the introduction of different substituents. Structural analysis through methods like X-ray diffraction and NMR spectroscopy confirms the presence of the desired substituents and provides insight into the geometry and electronic distribution of the molecules. For instance, the introduction of thiophene rings to the 9,9'-spirobifluorene fragment alters the chemical shifts in the aromatic range, indicating changes in the electronic environment .

Chemical Reactions Analysis

9,9-Diphenylfluorene and its derivatives undergo various chemical reactions that modify their properties. For example, the anodic oxidation of 9,9-dimethyl-2-phenylfluorene leads to the formation of polymers with specific physicochemical characteristics and electrochemical behaviors . Additionally, the base-promoted homolytic aromatic substitution (BHAS) is a method used to synthesize 9-silafluorenes, a class of compounds related to 9,9-diphenylfluorene, without the need for transition metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of 9,9-diphenylfluorene derivatives are influenced by their molecular structure. These properties include solubility, thermal stability, and electrochemical behavior. For instance, oligothiophene-functionalized 9,9'-spirobifluorene derivatives exhibit good solubility in polar organic solvents and show stable radical cation behaviors, which are more stable than those of normal oligothiophenes . The introduction of electron-withdrawing groups like fluorine can significantly alter the photophysical properties, energy levels, and thermal stabilities of the derivatives, making them suitable for applications in OLEDs .

Scientific Research Applications

  • Organic Triplet Emissions in Metal Polymers : 9,9-Diphenylfluorene is utilized in metal polymers, such as platinum(II) and mercury(II) polyyne polymers, for harvesting organic triplet emissions. This is achieved through the heavy-atom effect of transition metals like Pt, Au, and Hg, leading to high efficiency in intersystem crossing and photoluminescence spectra (Wong et al., 2004).

  • Blue Light-Emitting Organic Glass : A derivative of 9,9-Diphenylfluorene, specifically 9,9-didecyl-N,N-bis(9,9-didecyl-7-N,N-diphenylaminofluoren-2-yl)-N,N-diphenylfluorene-2,7-diamine, has been synthesized as an organic glass with blue light-emitting properties. This compound is thermally stable and shows potential as an electroluminescent material (Belfield et al., 2003).

  • Polyfluorene Films for Organic Lasers : The photophysical and fluorescence anisotropic behavior of polyfluorene β-conformation films, containing 9,9-Diphenylfluorene, reveals their potential application in organic lasers. These films display unique inhomogeneous morphologies and fluorescence decay profiles, making them suitable for exploring fundamental photophysical processes (Yu et al., 2018).

  • High-Performance Host Materials for OLEDs : Spirocyclic compounds including 9,9-Diphenylfluorene are used in the construction of high-performance host materials for phosphorescent organic light-emitting diodes (OLEDs). The introduction of different groups affects their electroluminescent performances, making them efficient for OLED applications (Liu et al., 2019).

  • Luminescent Probes of Surfactants : 9,9-Diphenylfluorene derivatives have been used as sensitive luminescent probes for surfactants in aqueous solutions. These compounds are highly emissive and have potential applications in biological and industrial contexts for detecting and characterizing lipophilic structures (Spikes et al., 2021).

  • Polymer Derivatives for Optical and Thermal Applications : Poly(tetramethylsilarylenesiloxane) derivatives with 9,9-Diphenylfluorene moieties exhibit good solubility, high thermal stability, and distinct optical properties. These polymers have potential applications in areas requiring materials with specific optical and thermal characteristics (Imai et al., 2011).

  • Piezochromic Luminescent Materials : 9,9-Diphenylfluorene, combined with other organic compounds, is used in the synthesis of piezochromic luminescent materials. These materials exhibit reversible color changes upon mechanical stress, offering potential in sensing applications (He et al., 2014).

  • Blue Emission Polymer for OLEDs : A blue emission polymer incorporating bulky 9,9-Dialkylfluorene substituents has been developed for OLEDs. This polymer shows enhanced color integrity and stability against oxidative conditions, making it suitable for high-performance OLED applications (Jin et al., 2009).

  • Gas Separation Properties : Polymers containing 9,9-Diphenylfluorene moieties have been investigated for their potential as gas separation membranes. Their properties make them suitable for applications in photoelectronic materials and gas separation technologies (Xu et al., 2002).

  • Polymer Electret for Organic Transistor Memory Devices : Fluorinated copolyfluorene with 9,9-Diphenylfluorene is used in organic field-effect transistor (OFET) memory devices. It exhibits flash-type storage characteristics and improved charge trapping and storage capabilities (Liu et al., 2016).

Safety And Hazards

9,9-Diphenylfluorene may cause long-lasting harmful effects to aquatic life . It is recommended to avoid release to the environment and to dispose of the contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations .

properties

IUPAC Name

9,9-diphenylfluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18/c1-3-11-19(12-4-1)25(20-13-5-2-6-14-20)23-17-9-7-15-21(23)22-16-8-10-18-24(22)25/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQXUNGELBDWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00328736
Record name 9,9-diphenylfluorene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,9-Diphenylfluorene

CAS RN

20302-14-1
Record name 20302-14-1
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Record name 9,9-diphenylfluorene
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Record name 9,9-Diphenylfluorene
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Synthesis routes and methods

Procedure details

9,9-diphenylfluorene was prepared from α,α-diphenyl-2-biphenylmethanol by the following method. To a solution of the starting carbinol (0.50 g, 1.49 mmol) in CH2Cl2 (10 mL) was added trifluoroacetic acid (10 mL). After refluxing for 1 hour, the reaction was cautiously neutralized by the addition of aqueous NaHCO3. The mixture was then extracted with Et2O (2×100 mL) that was subsequently washed with additional H2O (100 mL) and brine, dried over MgSO4 and concentrated to white solid (0.47 g, 99% yield).
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0.5 g
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10 mL
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10 mL
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Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
294
Citations
KT Wong, CF Wang, CH Chou, YO Su, GH Lee… - Organic …, 2002 - ACS Publications
A series of novel 9,9-diarylfluorene-capped oligothiophenes were synthesized by Suzuki coupling reactions in good yields. The color of the emissions can be controlled by varying the …
Number of citations: 63 pubs.acs.org
N Sun, S Meng, Z Zhou, J Yao, Y Du, D Wang, X Zhao… - Rsc Advances, 2016 - pubs.rsc.org
Two kinds of electrochromic and photoluminescence-active semi-aromatic polyamide and polyimide were prepared via condensation polymerization from a novel diamine, N,N-di-(4-…
Number of citations: 25 pubs.rsc.org
H Gilman, RD Gorsich - Journal of the American Chemical Society, 1955 - ACS Publications
By Henry Gilman and Richard D. Gorsich Received August 1, 1955 In connection with the preparation of some thermally stable and high boiling tetrasubstituted silanes, it was desirable …
Number of citations: 79 pubs.acs.org
RD Hreha, CP George, A Haldi… - Advanced Functional …, 2003 - Wiley Online Library
2,7‐Bis(p‐methoxyphenyl‐m′‐tolylamino)‐9,9‐dimethylfluorene (1′), 2,7‐bis(phenyl‐m′‐tolylamino)‐9,9‐dimethylfluorene (2′) and 2,7‐bis(p‐fluorophenyl‐m′‐tolylamino)‐9,9‐…
Number of citations: 102 onlinelibrary.wiley.com
S Trimpin, AC Grimsdale, HJ Räder… - Analytical chemistry, 2002 - ACS Publications
The application of solvent-free sample preparation for matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) allowed the characterization of an …
Number of citations: 101 pubs.acs.org
Z Zhang, Z Zhang, D Ding, Y Wei, H Xu… - The Journal of …, 2014 - ACS Publications
Hydrocarbon oligomers X9F, including S9F, D9F, and T9F as monomer, dimer, and trimer, respectively, were designed and prepared on the basis of indirect linkage and 9,9-…
Number of citations: 22 pubs.acs.org
E Schab-Balcerzak, E Grabiec, B Jarząbek… - … European Journal of …, 2006 - Springer
A series of aromatic poly(amideimide)s containing 9,9-diphenylfluorene moieties and the amide units in the main chain have been synthesized by solution polycondensation reaction of …
Number of citations: 11 link.springer.com
B He, Z Chang, Y Jiang, X Xu, P Lu, HS Kwok, J Zhou… - Dyes and …, 2014 - Elsevier
In this work, a series of luminogens comprised of tetraphenylethene plus spirobifluorene or 9,9-diphenylfluorene are synthesized and characterized. Whereas these luminogens are …
Number of citations: 34 www.sciencedirect.com
RA Hauyon, G Garrido‐Gatica, PA Sobarzo… - Polymer …, 2020 - Wiley Online Library
Aromatic poly(azomethine)s have been studied due to their attractive properties such as high thermal stability, semiconducting behavior and the ability to coordinate species with their …
Number of citations: 9 onlinelibrary.wiley.com
G Cheng, Y Zhang, Y Zhao, S Liu, S Tang… - Applied Physics …, 2005 - pubs.aip.org
An oligomer of polyfluorene, ter (9, 9, 9 ″, 9 ″-bihexyl-9′, 9′-diphenyl) fluorenes (THPF), is used as a blue-emitting material to achieve efficient pure blue electroluminescence. …
Number of citations: 13 pubs.aip.org

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